molecular formula C10H10BrCl B1271393 2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene CAS No. 842140-31-2

2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene

Cat. No.: B1271393
CAS No.: 842140-31-2
M. Wt: 245.54 g/mol
InChI Key: TUSNQPVRYWLEII-UHFFFAOYSA-N
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Description

2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene is an organic compound that belongs to the class of halogenated alkenes. This compound is characterized by the presence of a bromine atom, a chlorine atom, and a methyl group attached to a phenyl ring, which is further connected to a propene chain. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-chloro-3-methylphenylacetylene.

    Bromination: The phenylacetylene undergoes bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromine atom.

    Hydroboration-Oxidation: The brominated intermediate is then subjected to hydroboration-oxidation to convert the alkyne to an alkene, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or other reduced products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of azides, ethers, or amines.

    Oxidation: Formation of epoxides or alcohols.

    Reduction: Formation of alkanes or partially reduced alkenes.

Scientific Research Applications

2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, resulting in the modification of the biological activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(4-chlorophenyl)-1-propene
  • 2-Bromo-3-(4-methylphenyl)-1-propene
  • 2-Chloro-3-(4-chloro-3-methylphenyl)-1-propene

Uniqueness

2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, along with a methyl group. This combination of substituents imparts distinct chemical reactivity and properties to the compound, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

4-(2-bromoprop-2-enyl)-1-chloro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrCl/c1-7-5-9(6-8(2)11)3-4-10(7)12/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSNQPVRYWLEII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=C)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373614
Record name 4-(2-Bromoprop-2-en-1-yl)-1-chloro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842140-31-2
Record name 4-(2-Bromo-2-propen-1-yl)-1-chloro-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842140-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Bromoprop-2-en-1-yl)-1-chloro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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